molecular formula C24H25NO2 B286525 N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide

N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide

Cat. No. B286525
M. Wt: 359.5 g/mol
InChI Key: CHXPIVKKMHZUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide, also known as DMPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide is believed to exert its therapeutic effects through its interaction with the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, oxidative stress, and protein folding. Activation of the sigma-1 receptor by N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide has been shown to enhance neuroprotection, reduce inflammation, and improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide can improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce inflammation and oxidative stress in various tissues. In addition, N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide has been found to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide is its high potency and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor activation. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential avenues for future research on N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide in these contexts. Additionally, N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide's analgesic and anti-inflammatory effects suggest that it may have potential as a treatment for chronic pain and inflammatory conditions. Finally, further investigation into the biochemical and physiological effects of N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide may lead to new insights into the role of the sigma-1 receptor in health and disease.
Conclusion
N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide is a chemical compound that has shown promise as a potential therapeutic agent for a variety of conditions, particularly neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism of action involves activation of the sigma-1 receptor, which has been implicated in various cellular processes. While there are some limitations to its use in lab experiments, N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide's high potency and selectivity make it a valuable tool for studying the physiological and biochemical effects of sigma-1 receptor activation. Future research on N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide may lead to new treatments for a variety of conditions and a better understanding of the role of the sigma-1 receptor in health and disease.

Synthesis Methods

N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylbenzyl chloride with benzylmagnesium chloride, followed by the reaction of the resulting compound with 4-methoxyphenylacetic acid. The final product is obtained through purification and recrystallization processes.

Scientific Research Applications

N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide has been studied for its potential therapeutic properties, particularly as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated for its analgesic and anti-inflammatory effects.

properties

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

IUPAC Name

N-[(2,5-dimethylphenyl)-phenylmethyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H25NO2/c1-17-9-10-18(2)22(15-17)24(20-7-5-4-6-8-20)25-23(26)16-19-11-13-21(27-3)14-12-19/h4-15,24H,16H2,1-3H3,(H,25,26)

InChI Key

CHXPIVKKMHZUGB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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